N-[cyano(3-fluorophenyl)methyl]acetamide
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Overview
Description
N-[cyano(3-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C10H9FN2O It is characterized by the presence of a cyano group (–CN) attached to a 3-fluorophenyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3-fluorophenyl)methyl]acetamide typically involves the reaction of 3-fluorobenzylamine with cyanoacetic acid or its derivatives under appropriate conditions. One common method includes the following steps:
Formation of the Intermediate: 3-fluorobenzylamine is reacted with cyanoacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the intermediate cyanoacetyl derivative.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(3-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Condensation Reactions: Catalysts such as piperidine or pyridine in solvents like ethanol or methanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substituted Derivatives: Various substituted this compound derivatives.
Heterocyclic Compounds: Formation of heterocycles such as pyridines or quinolines.
Amines: Reduction products include primary or secondary amines.
Scientific Research Applications
N-[cyano(3-fluorophenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of N-[cyano(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(3-chlorophenyl)methyl]acetamide
- N-[cyano(3-bromophenyl)methyl]acetamide
- N-[cyano(3-methylphenyl)methyl]acetamide
Uniqueness
N-[cyano(3-fluorophenyl)methyl]acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[cyano-(3-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7(14)13-10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIFDLXHOZAACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C#N)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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